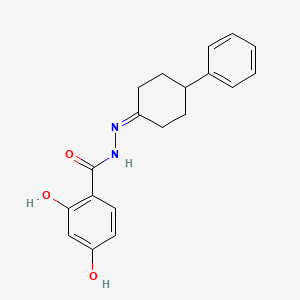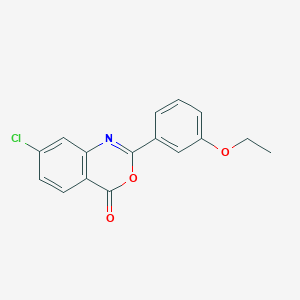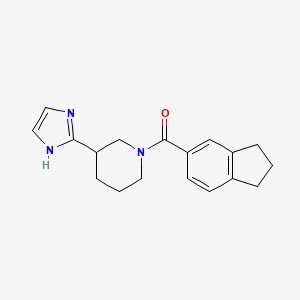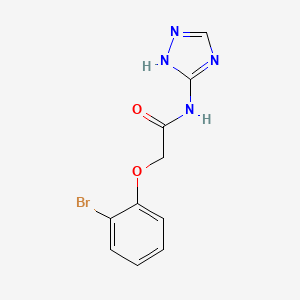
2,4-dihydroxy-N'-(4-phenylcyclohexylidene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dihydroxy-N'-(4-phenylcyclohexylidene)benzohydrazide, commonly known as PHB, is a chemical compound that has gained attention in the scientific community for its potential use in various fields. PHB is a hydrazide derivative that has been synthesized using different methods.
作用机制
The mechanism of action of PHB is not fully understood, but studies suggest that it acts by inhibiting various signaling pathways involved in cell growth and survival. PHB has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell survival and proliferation. PHB has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
PHB has been shown to have various biochemical and physiological effects. In cancer cells, PHB has been shown to induce apoptosis and cell cycle arrest by regulating various proteins involved in these processes. In microbial cells, PHB has been shown to disrupt the cell membrane and inhibit the activity of enzymes involved in cell wall synthesis. In animal models, PHB has been shown to reduce oxidative stress and inflammation and improve insulin sensitivity.
实验室实验的优点和局限性
PHB has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, PHB has some limitations, including its instability in acidic conditions and its low bioavailability.
未来方向
There are several future directions for PHB research, including its use as a potential anticancer drug, antimicrobial agent, and antioxidant supplement. Further studies are needed to determine the optimal dosage and administration of PHB and to investigate its potential side effects. Additionally, studies are needed to investigate the mechanism of action of PHB in different cell types and to identify potential drug targets for PHB.
合成方法
PHB can be synthesized using different methods, including the reaction of 4-phenylcyclohexanone with hydrazine hydrate in the presence of acetic acid and sodium acetate. The product obtained is then reacted with 2,4-dihydroxybenzaldehyde in ethanol to yield PHB. Another method involves the reaction of 4-phenylcyclohexanone with hydrazine hydrate in the presence of acetic acid and sodium acetate, followed by the reaction of the product with 2,4-dihydroxybenzaldehyde in ethanol under reflux conditions.
科学研究应用
PHB has been studied for its potential use in various fields, including cancer treatment, antimicrobial activity, and antioxidant activity. In cancer treatment, PHB has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In antimicrobial activity, PHB has been shown to exhibit activity against various microorganisms, including bacteria and fungi. In antioxidant activity, PHB has been shown to scavenge free radicals and protect against oxidative stress.
属性
IUPAC Name |
2,4-dihydroxy-N-[(4-phenylcyclohexylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-16-10-11-17(18(23)12-16)19(24)21-20-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-5,10-12,14,22-23H,6-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWPZIKGNMXODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)C2=C(C=C(C=C2)O)O)CCC1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5599957.png)
![6-methyl-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5599964.png)
![(1S*,5R*)-3-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5599974.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5599980.png)


![6-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-5-sulfonamide hydrochloride](/img/structure/B5599999.png)
![1-(2-methyl-5-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5600002.png)

![N-ethyl-6-methoxy-3-methyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5600017.png)

![N-[4-(cyanomethyl)phenyl]-4-methylbenzamide](/img/structure/B5600029.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5600033.png)
![3,5-dichloro-N,4-dimethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5600045.png)